7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane is a heterocyclic compound notable for its bicyclic structure, which incorporates both nitrogen and oxygen atoms. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry, due to its potential applications in drug development and biological research. Its unique structure allows for diverse chemical reactivity and functionalization, making it a valuable building block in the synthesis of more complex molecules, especially in pharmaceuticals and agrochemicals.
The compound is classified as a bicyclic amine with a molecular formula of and a molecular weight of 218.30 g/mol. It is cataloged under the Chemical Abstracts Service number 1357353-12-8 . The presence of a benzyl group enhances its reactivity and versatility, allowing for various modifications that can lead to derivatives with tailored properties for specific applications.
The synthesis of 7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane typically involves several key steps:
The reaction typically requires careful monitoring of parameters such as pH, temperature, and reaction time to ensure successful cyclization and minimize side reactions.
The molecular structure of 7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane features a bicyclic framework with the following characteristics:
The compound's structural data can be represented by its InChI key and other identifiers, which facilitate its identification in chemical databases. The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.
7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane participates in various chemical reactions:
Each type of reaction requires specific conditions regarding temperature, solvent choice, and reaction time to optimize yields while minimizing undesired by-products.
7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane acts as a positive allosteric modulator of AMPA receptors within the glutamatergic system:
Pharmacokinetic studies indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, which are essential for its potential therapeutic applications.
While specific boiling points are not always available for complex organic compounds like 7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane, it is generally characterized by:
The chemical properties include reactivity with various reagents due to the presence of functional groups that allow for diverse synthetic pathways.
Relevant data includes:
7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane has several important applications:
This compound exemplifies how structural diversity can lead to significant advancements in both medicinal chemistry and related fields through innovative synthetic methods and targeted applications.
The exploration of 3,7-diazabicyclo[3.3.1]nonane derivatives originated from natural product alkaloids such as cytisine (isolated from Laburnum anagyroides) and sparteine [1] [3]. Cytisine, a prototypical nicotinic acetylcholine receptor (nAChR) ligand, demonstrated high affinity for the α4β2 subtype (Ki = 0.122 nM) but limited subtype selectivity [1]. This constraint drove efforts to synthesize simplified analogs with improved selectivity and synthetic accessibility.
Key milestones include:
Table 1: Affinity Profiles of Key 3,7-Diazabicyclo[3.3.1]nonane Derivatives
Compound | α4β2* Ki (nM) | α3β4* Ki (nM) | Selectivity Ratio (α4β2/α3β4) |
---|---|---|---|
Cytisine | 0.122 | 19 | 155 |
Varenicline | 0.06 | 240 | 4,000 |
Bispidine Carboxamide 15 | 1.0 | >10,000 | >10,000 |
Bispidine Carboxamide 25 | 1.0 | 2,500 | 2,500 |
The evolution culminated in derivatives exhibiting >10,000-fold selectivity for α4β2 nAChRs, attributed to strategic substitutions at the N7 position and carboxamide linkages [1] [3].
The substitution of a bridgehead carbon with oxygen in 3-oxa-7,9-diazabicyclo[3.3.1]nonanes introduces critical stereoelectronic perturbations that enhance receptor interactions. Unlike carbon-bridged analogs, which adopt a twin-chair (CC) conformation, oxygen incorporation:
Fig. 1: Conformational Isomers of Bicyclo[3.3.1]nonanes
These properties are exemplified by 9-oxa-3,7-diazabicyclo[3.3.1]nonane (CAS 335620-96-7), whose oxygen atom acts as a hydrogen bond acceptor, augmenting interactions with nAChR loop C residues [6] [9]. The oxygen’s lone pair orientation further influences the basicity of adjacent nitrogens, fine-tuning cation-π interactions essential for nAChR binding [6].
The 7-benzyl modification on the 3-oxa-7,9-diazabicyclo[3.3.1]nonane scaffold (CAS 1357353-12-8) optimizes subtype-selective receptor interactions. The benzyl group serves dual roles:
Table 2: Impact of N7 Substituents on nAChR Affinity
N7 Substituent | α4β2* Ki (nM) | α3β4* Ki (nM) | Functional Activity |
---|---|---|---|
Methyl | 385 | 2,000 | Full Agonist |
Phenyl | 2,450 | 10,000 | Partial Agonist/Antagonist |
3-Pyridyl | 0.91 | 119 | Partial Agonist |
Benzyl | <10* | >1,000* | Partial Agonist |
*Predicted based on structural analogs* [1] [5] [6]
Synthetic routes to 7-benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane leverage N-benzyl intermediates (e.g., 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol, CAS 934182-73-7), followed by deprotection and functionalization [2] [5] [8]. The benzyl group’s unsubstituted phenyl ring balances affinity and metabolic stability, while larger substituents (e.g., phenylsulfonyl, CAS not listed) diminish potency due to steric clashes [9].
In receptor targeting, this modification shifts functionality from full agonism (observed with small alkyl groups) to partial agonism/antagonism, crucial for reducing desensitization in smoking cessation or antidepressant therapies [1] [6]. The oxygen bridge further enhances selectivity by enforcing a pseudo-chair conformation that complements the β2 subunit’s binding pocket [5] [6].
Concluding Remarks
The 7-benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane scaffold exemplifies rational drug design through scaffold hopping and strategic heteroatom insertion. Its evolution from natural alkaloids to synthetically-tunable derivatives underscores the synergy between structural biology and medicinal chemistry. Future directions include exploiting this scaffold for allosteric modulation of other CNS targets beyond nAChRs, leveraging its conformational versatility and synthetic tractability.
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8